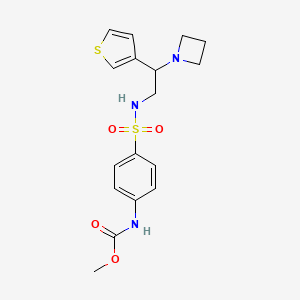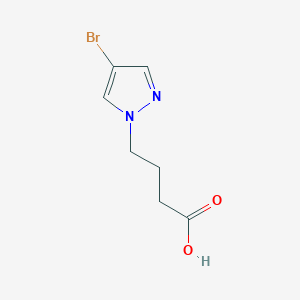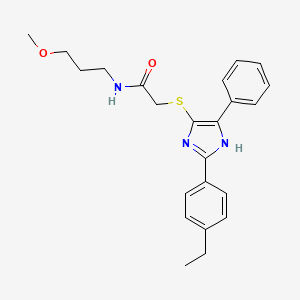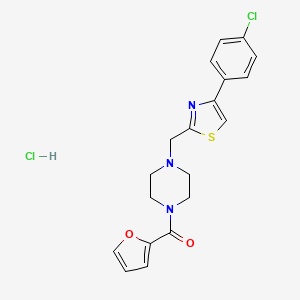![molecular formula C16H15F3N4O3 B2416796 4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide CAS No. 338975-98-7](/img/structure/B2416796.png)
4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide” is a chemical compound with the CAS Number: 338975-98-7 . It has a molecular weight of 368.32 and its IUPAC name is 4,6-dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15F3N4O3/c1-8-7-9(2)21-14(12(8)13(20)24)23-15(25)22-10-3-5-11(6-4-10)26-16(17,18)19/h3-7H,1-2H3,(H2,20,24)(H2,21,22,23,25) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 366.4±42.0 °C at 760 mmHg . The compound is in solid form .Aplicaciones Científicas De Investigación
Metabolic Fate in Plants
- Metabolism in Various Plants: The compound is involved in pyridine nucleotide synthesis after conversion to nicotinic acid. It incorporates into trigonelline and nicotinic acid 1N-glucoside in different plant species, with the synthesis patterns varying between species and organs (Matsui et al., 2007).
Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Properties: A new series of derivatives including the subject compound were synthesized and showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Teratogenic and Antiteratogenic Effects
- Effects in Chick Embryos: Research on nicotinamide analogs, including compounds related to the chemical , revealed both teratogenic and antiteratogenic effects in chick embryos. These effects were modulated by the presence of nicotinamide (Uyeki et al., 1982).
DNA Repair Stimulation
- Stimulation of DNA Repair: Nicotinamide, a closely related compound, has been shown to stimulate DNA repair in human lymphocytes damaged by various agents, suggesting a potential role in cellular repair mechanisms (Berger & Sikorski, 1980).
Mixed-Function Oxidase Activity
- Influence on Oxidative Metabolism: Nicotinamide, closely related to the compound, can impact the metabolism of substrates by hepatic microsomal mixed-function oxidase, indicating its role in metabolic processes (Schenkman et al., 1967).
Coenzyme Competition and Precursor Specificity
- Influence on Teratogenic Mechanisms: Studies have shown that coenzyme competition, especially with nicotinamide analogs, influences teratogenic mechanisms in embryonic development (Overman et al., 1972).
Antibacterial Activity of Derivatives
- Derivative Synthesis and Antibacterial Testing: Derivatives of the compound have been synthesized and tested for antibacterial properties, showing varying degrees of efficacy (Narayana et al., 2009).
Hydrogen-Bonded Interactions in Cocrystals
- Cocrystal Formation: The compound forms cocrystals with aromatic acids, showing specific hydrogen-bonded interactions. These findings contribute to understanding its structural and interaction properties (Lou & Hu, 2011).
Antineoplastic Activities of Substituted Nicotinamides
- Antineoplastic Potential: Certain substituted nicotinamides, related to the compound, have demonstrated antineoplastic activities in preliminary screenings, suggesting potential in cancer treatment (Ross, 1967).
Influence on Purine Metabolism
- Impact on Chick Embryo Metabolism: The compound has been implicated in affecting purine metabolism in chick embryos, indicating its influence on developmental biochemistry (Krakoff, 1964).
Safety and Hazards
Propiedades
IUPAC Name |
4,6-dimethyl-2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3/c1-8-7-9(2)21-14(12(8)13(20)24)23-15(25)22-10-3-5-11(6-4-10)26-16(17,18)19/h3-7H,1-2H3,(H2,20,24)(H2,21,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRHUFQYSYAFAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)




![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)



![N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide](/img/structure/B2416731.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2416732.png)

![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)